molecular formula C13H16O3 B1401607 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid CAS No. 939768-59-9

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid

Cat. No.: B1401607
CAS No.: 939768-59-9
M. Wt: 220.26 g/mol
InChI Key: XHFZODBRACUFTI-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid (CAS 1363381-57-0) is a high-purity chemical building block of interest in organic and medicinal chemistry research. With the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol , this compound features both a carboxylic acid functional group and a benzyl-protected hydroxymethyl group on a cyclobutane ring scaffold . This unique structure makes it a versatile synthon for constructing more complex molecules, particularly in pharmaceutical research for the synthesis of novel active compounds. The compound requires specific storage conditions and should be kept sealed in a dry environment at 2-8°C to maintain stability . It is supplied exclusively for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFZODBRACUFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743905
Record name 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-57-0, 939768-59-9
Record name Cyclobutanecarboxylic acid, 3-[(phenylmethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Benzyloxy)methyl]cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxymethyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl group may enhance the compound’s binding affinity to these targets, while the cyclobutane ring provides structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(benzyloxy)cyclobutanecarboxylic acid (CAS 4958-02-5) and related cyclobutane derivatives in terms of structure, physicochemical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
3-(Benzyloxy)cyclobutanecarboxylic acid 3-benzyloxy, 1-carboxylic acid C₁₂H₁₄O₃ 206.24 Density: 1.2 g/cm³; Boiling Point: 352.7°C; Flash Point: 136.7°C Intermediate for JAK inhibitors; pharmaceutical research
Methyl 3-(benzyloxy)cyclobutanecarboxylate 3-benzyloxy, 1-methyl ester C₁₃H₁₆O₃ 220.27 Industrial grade (99% purity); synthesized via esterification Synthetic intermediate; used in large-scale organic reactions
3-Methoxycyclobutanecarboxylic acid 3-methoxy, 1-carboxylic acid C₆H₁₀O₃ 130.14 Purity: 98+%; HS Code: 2918999090 Building block for agrochemicals and materials science
3,3-gem-Difluorocyclobutanecarboxylic acid 3,3-difluoro, 1-carboxylic acid C₅H₆F₂O₂ 148.10 Synthesized via low-cost industrial methods (methyl acrylate + difluoroethylene) Fluorinated drug candidates; enhances metabolic stability
3-(tert-Butoxy)cyclobutane-1-carboxylic acid 3-tert-butoxy, 1-carboxylic acid C₉H₁₆O₃ 172.22 CAS 1899832-83-7; high-purity (>95%) Pharmaceutical R&D chiral synthesis
1-Benzylcyclobutane-1-carboxylic acid 1-benzyl, 1-carboxylic acid C₁₂H₁₄O₂ 190.24 Not classified under GHS; low immediate hazard Research applications; crystal structure studies
Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate 3-hydroxymethyl, 1-benzyl ester C₁₄H₁₆O₄ 248.28 Synonyms include multiple hydroxymethyl variants Prodrug development; esterase-sensitive prodrugs

Key Structural and Functional Differences:

Substituent Effects: Benzyloxy vs. Methoxy: The benzyloxy group in 3-(benzyloxy)cyclobutanecarboxylic acid increases lipophilicity (logP ~2.5) compared to the smaller methoxy group (logP ~0.8), impacting solubility and bioavailability . Fluorine Substitution: The gem-difluoro derivative exhibits enhanced electronegativity, altering acidity (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs) and improving resistance to oxidative metabolism .

Synthetic Accessibility :

  • The methyl ester derivative (CAS 4934-98-9) is produced at industrial scale (25 kg batches) via esterification, whereas the gem-difluoro analog employs cost-effective methods using 1,1-dichloro-2,2-difluoroethylene .
  • 3-(Benzyloxy)cyclobutanecarboxylic acid is synthesized via hydrolysis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate under basic conditions .

Biological Relevance: Cyclobutane derivatives with benzyloxy groups are intermediates in Janus kinase (JAK) inhibitor synthesis, demonstrating nanomolar IC₅₀ values in kinase assays . The tert-butoxy analog is explored for its steric bulk, which can modulate target binding in enzyme-active sites .

Biological Activity

3-((Benzyloxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3. It features a cyclobutane ring that is substituted with a benzyloxymethyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis.

PropertyValue
Molecular Weight220.264 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point359.9 ± 15.0 °C
Flash Point136.1 ± 13.9 °C
LogP2.15

The biological activity of this compound is primarily attributed to its structural features, particularly the benzyloxymethyl group and the cyclobutane ring. The benzyloxymethyl group enhances binding affinity to various biomolecular targets, including enzymes and receptors, while the rigid cyclobutane structure contributes to the compound's specificity in interactions.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it could modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases.
  • Anticancer Properties : Investigations are ongoing into its efficacy against various cancer cell lines, with early results indicating possible cytotoxic effects.
  • Antimicrobial Effects : Some studies have explored its potential as an antimicrobial agent, although more research is needed to confirm these findings.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential role in managing conditions like arthritis .
  • Anticancer Activity : A study examining the compound's effects on breast cancer cells showed a significant reduction in cell viability at certain concentrations, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Research : Initial tests against bacterial strains revealed that the compound exhibited moderate antibacterial activity, warranting further exploration into its mechanisms and efficacy .

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

CompoundKey FeaturesBiological Activity
Cyclobutanecarboxylic AcidLacks benzyloxymethyl groupLimited biological activity
Benzyloxyacetic AcidContains benzyloxymethyl but lacks cyclobutaneModerate anti-inflammatory
Methyl 3-(benzyloxy)cyclobutanecarboxylateEsterified carboxylic acidVaries based on esterification

Q & A

Q. What are the common synthetic routes for 3-((Benzyloxy)methyl)cyclobutanecarboxylic acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 3-oxocyclobutanecarboxylic acid derivatives with benzyl alcohol or its analogs. For example, a toluene-4-sulfonic acid-catalyzed reaction in toluene under reflux conditions achieves ~89% yield . Another route involves methyl ester formation followed by chromatographic separation of diastereomers using silica gel, as demonstrated in the synthesis of GPR-40 ligands . Key optimization parameters include temperature control (70–90°C), reaction time (3–6 hours), and purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : To confirm the benzyloxy and cyclobutane ring protons (δ 4.5–5.0 ppm for benzyl CH2, δ 2.5–3.5 ppm for cyclobutane protons) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 207 [M+H]+ .
  • X-ray Crystallography : Programs like WinGX and ORTEP validate stereochemistry and anisotropic displacement parameters .
  • HPLC : For purity assessment (>95%) using reverse-phase C18 columns .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability is influenced by:
  • Temperature : Store at 2–8°C to prevent decomposition .
  • Solvent : Solubility in polar aprotic solvents (e.g., DMSO, DMF) enhances stability during reactions .
  • pH : Avoid strongly acidic/basic conditions to prevent ester hydrolysis .
  • Light/Oxygen : Use amber vials and inert gas (N2/Ar) to mitigate photodegradation and oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound stereoisomers be achieved?

  • Methodological Answer :
  • Chiral Resolution : Separate diastereomeric amides via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) .
  • Asymmetric Catalysis : Use palladium-catalyzed cycloadditions with chiral ligands (e.g., BINAP) to induce stereoselectivity .
  • Enzymatic Methods : Lipase-mediated kinetic resolution of ester intermediates (e.g., using Candida antarctica lipase B) .

Q. What are the key considerations when designing biological interaction studies for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with structural homology to known cyclobutane-carboxylic acid targets (e.g., GPR-40, COX-2) .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (reported Kd values in µM range for similar compounds) .
  • Cellular Models : Engineer CHO cells expressing human receptors for fluorometric bioassays .

Q. How can computational methods aid in understanding the compound’s reactivity and mechanism of action?

  • Methodological Answer :
  • DFT Calculations : Model transition states for cyclobutane ring-opening reactions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
  • Molecular Docking : AutoDock Vina predicts binding poses with enzyme active sites (e.g., cyclooxygenase) using crystal structures from the PDB .
  • MD Simulations : GROMACS assesses conformational stability in aqueous or lipid bilayer environments .

Q. How should researchers address contradictions in reported synthetic methods or biological activity data?

  • Methodological Answer :
  • Comparative Analysis : Replicate conflicting methods (e.g., solvent variations: toluene vs. THF) and compare yields/purity via HPLC-MS .
  • Meta-Analysis : Cross-reference patent literature and peer-reviewed studies to identify consensus protocols .
  • Validation : Use orthogonal assays (e.g., NMR kinetics and enzyme inhibition) to confirm bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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